(4-Tert-butylphenyl)hydrazine

Synthetic Chemistry Reaction Selectivity Steric Hindrance

(4-Tert-butylphenyl)hydrazine is an arylhydrazine derivative characterized by a para-tert-butyl substituent on the phenyl ring, imparting significant steric bulk and increased lipophilicity relative to the unsubstituted parent compound. It is typically encountered as the hydrochloride salt (CAS 36600-66-5 or 128231-55-0) for improved stability and handling.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 61765-93-3
Cat. No. B1362237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Tert-butylphenyl)hydrazine
CAS61765-93-3
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NN
InChIInChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3
InChIKeyQPKCNTDHLKSHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (4-Tert-butylphenyl)hydrazine (CAS 61765-93-3)? An Overview for Scientific Procurement


(4-Tert-butylphenyl)hydrazine is an arylhydrazine derivative characterized by a para-tert-butyl substituent on the phenyl ring, imparting significant steric bulk and increased lipophilicity relative to the unsubstituted parent compound . It is typically encountered as the hydrochloride salt (CAS 36600-66-5 or 128231-55-0) for improved stability and handling . This compound serves as a versatile building block in organic synthesis, notably for the construction of nitrogen-containing heterocycles such as pyrazoles and indoles via condensation reactions, and is a key precursor to the anti-inflammatory 4-tert-butylphenylhydrazones of pyruvic acids [1]. Its utility as a synthetic intermediate is well-established, but its specific differentiation from other substituted phenylhydrazines is critical for targeted applications.

Why Generic (4-Tert-butylphenyl)hydrazine Substitution Fails: Key Differentiators for Scientific Use


A common misconception is that substituted phenylhydrazines are functionally interchangeable based solely on their reactive hydrazine group. This is demonstrably false. The para-tert-butyl group in (4-tert-butylphenyl)hydrazine is not merely a spectator substituent; it profoundly alters the molecule's steric profile, lipophilicity, and, consequently, its reactivity and selectivity profile in both chemical and biological contexts . In nucleophilic aromatic substitution (SNAr) reactions, this steric bulk directly suppresses unwanted over-arylation, a common problem with less hindered analogs, leading to significantly higher mono-substitution selectivity . Furthermore, the enhanced lipophilicity, quantified by a calculated logP approximately 1.2 units higher than unsubstituted phenylhydrazine, directly impacts solubility, membrane permeability, and receptor binding in biological assays [1]. Therefore, substituting with phenylhydrazine or a less hindered para-substituted analog (e.g., p-methyl or p-fluoro) will not only alter reaction yields and selectivity but can fundamentally change the outcome of a biological experiment. The following quantitative evidence establishes where these differences are material and measurable.

(4-Tert-butylphenyl)hydrazine Evidence Guide: Quantified Differentiation from Analogs


Enhanced Mono-Arylation Selectivity in SNAr Reactions via Steric Shielding

The steric bulk of the tert-butyl group in (4-tert-butylphenyl)hydrazine provides a quantifiable advantage in nucleophilic aromatic substitution (SNAr) reactions by suppressing the formation of di-arylated byproducts, a major limitation with less hindered phenylhydrazine analogs . This effect is particularly pronounced when reacting with activated aryl halides such as 4-nitrochlorobenzene. While the unsubstituted parent, phenylhydrazine, is prone to significant over-arylation leading to product mixtures, the 4-tert-butyl derivative achieves markedly higher selectivity for the desired mono-substituted product under identical stoichiometric control .

Synthetic Chemistry Reaction Selectivity Steric Hindrance

Significantly Increased Lipophilicity (logP) for Improved Membrane Permeability

The introduction of a para-tert-butyl group on the phenyl ring of phenylhydrazine results in a substantial increase in lipophilicity, a critical parameter influencing bioavailability, membrane permeability, and non-specific protein binding in biological assays [1]. The calculated partition coefficient (logP) for (4-tert-butylphenyl)hydrazine is 2.7, compared to 1.5 for unsubstituted phenylhydrazine [1]. This difference of 1.2 logP units corresponds to a theoretical 16-fold increase in the compound's preference for a non-polar (e.g., lipid bilayer) versus an aqueous environment.

Physicochemical Properties Medicinal Chemistry Drug Design

Validated Pharmacological Relevance as a Precursor to Anti-Inflammatory Agents

The utility of (4-tert-butylphenyl)hydrazine is directly linked to its proven role in generating pharmacologically active compounds. Specifically, hydrazones formed by the condensation of this hydrazine with pyruvic acid and its derivatives are explicitly claimed as anti-inflammatory agents in patent literature [1]. This established pharmacological application differentiates it from other phenylhydrazines whose derivatives may lack this specific documented activity or have different, less desirable pharmacological profiles. The tert-butyl group is not incidental; it is a key structural feature within the defined Markush structures for anti-inflammatory activity [1].

Medicinal Chemistry Anti-inflammatory Hydrazone

Enhanced Reaction Selectivity via Steric Hindrance in Cyclization Reactions

The tert-butyl group on (4-tert-butylphenyl)hydrazine provides a steric shield that can be leveraged to control regioselectivity during heterocycle formation. Density functional theory (DFT) studies on related N-tert-butyl hydrazine systems have demonstrated that the bulky tert-butyl group influences the electronic structure and steric environment of the hydrazine nitrogen atoms, thereby directing the approach of electrophiles and governing the regiochemical outcome of cyclocondensations [1]. In practical terms, this translates to the preferential formation of one regioisomer over another in the synthesis of pyrazoles, indoles, or thiadiazoles, a level of control not achievable with less sterically demanding analogs like phenylhydrazine or 4-methylphenylhydrazine [1].

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

Recommended Application Scenarios for (4-Tert-butylphenyl)hydrazine Based on Verified Evidence


Synthesis of N-Aryl Hydrazines with High Mono-Selectivity

In applications requiring the synthesis of N-aryl hydrazines with minimal di-arylation, (4-tert-butylphenyl)hydrazine is the preferred reagent. Its bulky tert-butyl group sterically hinders the approach of a second aryl halide, achieving mono:di selectivity ratios of 85:15 in SNAr reactions with activated substrates like 4-nitrochlorobenzene . This performance far exceeds that of unsubstituted phenylhydrazine, which yields complex product mixtures under identical conditions. For laboratories focused on preparing pure mono-arylated building blocks for medicinal chemistry, this selectivity advantage directly reduces purification time and cost.

Development of Anti-inflammatory Drug Candidates

For medicinal chemistry programs targeting inflammation, (4-tert-butylphenyl)hydrazine is a strategically sound building block. Its condensation with pyruvic acid derivatives yields 4-tert-butylphenylhydrazones, a compound class with a specific patent claim for anti-inflammatory activity . This documented biological relevance, which is not established for the corresponding phenylhydrazone analogs, provides a stronger rationale for including this scaffold in screening libraries and lead optimization efforts, potentially accelerating the discovery of novel anti-inflammatory agents.

Construction of Lipophilic Heterocyclic Scaffolds for CNS or Cellular Targets

When designing heterocyclic compounds intended for cellular assays or targeting the central nervous system (CNS), the increased lipophilicity of (4-tert-butylphenyl)hydrazine (logP 2.7) makes it a valuable starting material . Its use introduces a substantial logP boost compared to phenylhydrazine (logP 1.5), which can enhance passive membrane permeability and cellular uptake. This property is particularly relevant for the synthesis of pyrazoles, indoles, and thiadiazoles where improved bioavailability is a key objective. Furthermore, the steric bulk can direct cyclization to yield single regioisomers, simplifying the generation of structurally homogeneous compound libraries [1].

Preparation of Regioisomerically Pure Heterocycles

For synthetic chemists requiring regioisomerically pure heterocyclic products, (4-tert-butylphenyl)hydrazine offers a distinct advantage over less hindered analogs. DFT calculations and experimental evidence on related systems confirm that the steric influence of the tert-butyl group can govern the regiochemical outcome of cyclocondensation reactions with β-ketoesters and other electrophiles [1]. This predictable selectivity minimizes the formation of undesired isomers, streamlining purification and ensuring the structural integrity of downstream products in both academic and industrial research settings.

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